3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde
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Overview
Description
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C16H15FO3 and a molecular weight of 274.29 g/mol . This compound is characterized by the presence of an ethoxy group, a fluorobenzyl group, and a benzaldehyde moiety. It is primarily used in research and development within the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction scheme can be summarized as follows:
- Dissolve 3-ethoxybenzaldehyde in DMF.
- Add potassium carbonate to the solution.
- Introduce 2-fluorobenzyl bromide to the reaction mixture.
- Heat the mixture to around 80-100°C and stir for several hours.
- After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate.
- The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzoic acid.
Reduction: 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is utilized in several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is primarily related to its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical reactions. The ethoxy and fluorobenzyl groups can interact with biological targets, influencing the compound’s reactivity and binding affinity . The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-((2-fluorobenzyl)oxy)benzaldehyde: Similar structure but with a different substitution pattern on the benzene ring.
3-Ethoxy-4-((3-fluorobenzyl)oxy)benzaldehyde: Another isomer with the fluorine atom in a different position.
Uniqueness
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research for developing new compounds with tailored functionalities .
Biological Activity
3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, providing insights into its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is C16H16O3F. The presence of an ethoxy group and a fluorobenzyl ether linkage contributes to its chemical properties and biological interactions.
The biological activity of this compound is primarily influenced by its ability to interact with various biological targets. The fluorobenzyl group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets. The aldehyde functional group can participate in nucleophilic addition reactions, potentially leading to modifications of biomolecules such as proteins and nucleic acids.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals can be attributed to the electron-rich aromatic system present in the compound.
Enzyme Inhibition
Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin biosynthesis, and inhibitors are sought for cosmetic and therapeutic applications. Studies have shown that analogs of benzaldehyde derivatives can inhibit tyrosinase activity effectively. For instance, one study reported that a related compound exhibited an IC50 value of 1.12 µM, significantly stronger than kojic acid, a known inhibitor .
Cholinesterase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit butyrylcholinesterase (BChE), an enzyme involved in neurotransmission. Inhibitors of BChE are relevant for treating Alzheimer's disease and other cognitive disorders .
Case Study 1: Tyrosinase Inhibition
A series of analogs were tested for their tyrosinase inhibitory activity using mushroom tyrosinase as a model. The results indicated that modifications in the structure significantly affected the inhibitory potency. For example, the removal of specific substituents led to a marked decrease in activity, demonstrating the importance of structural integrity for efficacy .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity study involving B16F10 murine melanoma cells, several analogs were evaluated for their effects on cell viability. Notably, certain compounds did not exhibit cytotoxicity at concentrations up to 20 µM, suggesting a favorable safety profile for potential therapeutic applications .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Ethoxy group, fluorobenzyl ether | Potential tyrosinase inhibitor |
Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate | Iodine substituent | Anticancer properties suggested |
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | Bromine atom | Diverse synthetic applications |
Properties
Molecular Formula |
C16H15FO3 |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
3-ethoxy-2-[(2-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H15FO3/c1-2-19-15-9-5-7-12(10-18)16(15)20-11-13-6-3-4-8-14(13)17/h3-10H,2,11H2,1H3 |
InChI Key |
WFWWTYWNMMHMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)C=O |
Origin of Product |
United States |
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